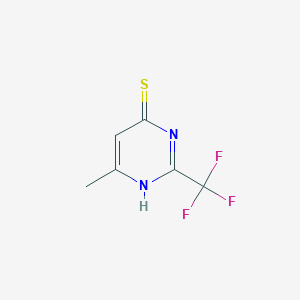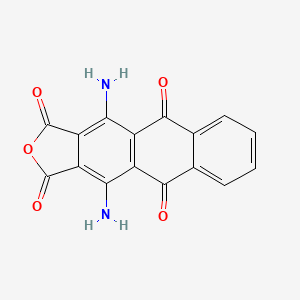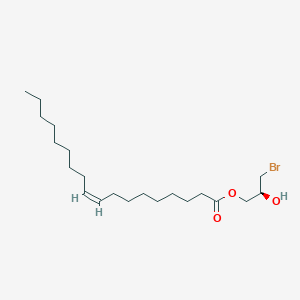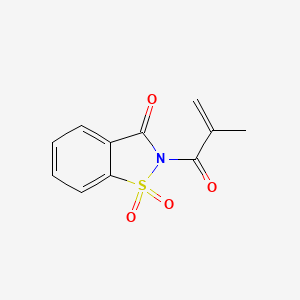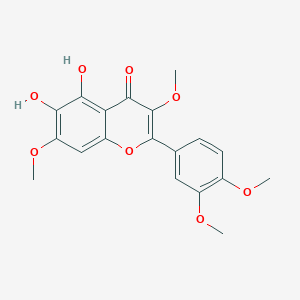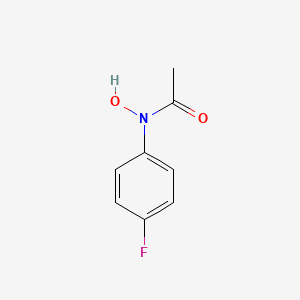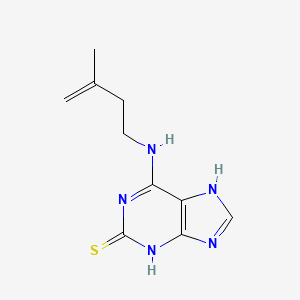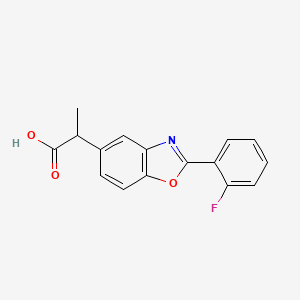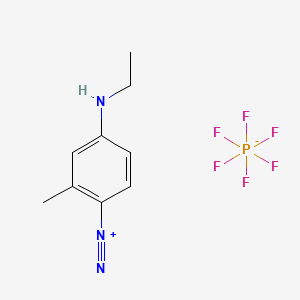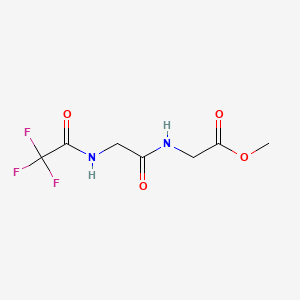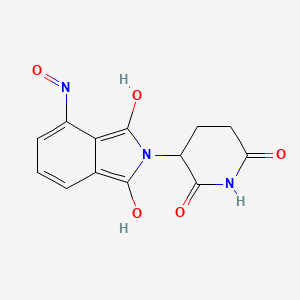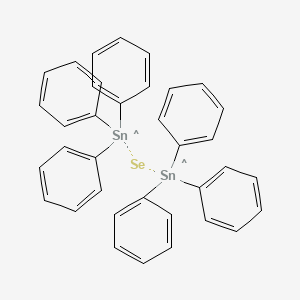![molecular formula C15H12O2 B13417389 4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol CAS No. 550376-04-0](/img/structure/B13417389.png)
4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol is an organic compound characterized by the presence of a biphenyl core with a prop-2-yn-1-yloxy substituent at the 4’ position and a hydroxyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1,1’-biphenyl and propargyl alcohol.
Formation of Propargyl Ether: The propargyl alcohol is reacted with a base such as sodium hydride (NaH) to form the propargyl anion, which is then reacted with 4-bromo-1,1’-biphenyl to form the propargyl ether intermediate.
Industrial Production Methods
Industrial production methods for 4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The propargyl ether group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a probe in chemical biology experiments.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
Mecanismo De Acción
The mechanism of action of 4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways and metabolic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure with a benzoyl group instead of a hydroxyl group.
4-Prop-2-ynoxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
1-(Prop-2-yn-1-yloxy)naphthalene: Features a naphthalene core instead of a biphenyl core
Uniqueness
4’-[(Prop-2-yn-1-yl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific combination of a biphenyl core, a propargyl ether group, and a hydroxyl group.
Propiedades
Número CAS |
550376-04-0 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
4-(4-prop-2-ynoxyphenyl)phenol |
InChI |
InChI=1S/C15H12O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h1,3-10,16H,11H2 |
Clave InChI |
SUARPMCZQPQKJP-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)
